Multi-Kinase Target Profile Breadth vs. Bis-Fluorophenyl Analog (CAS 955966-80-0)
The target compound (CAS 956360-74-0) demonstrates reported inhibitory activity against a panel of four clinically relevant kinases — Src, B-Raf, EGFRs, and VEGFR-2 — distinguishing it from the structurally closest analog, 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0), which is characterized by CDK2/JAK3 pathway inhibition with an IC50 value of 0.12 µM for CDK2 in enzymatic assays . The target compound's multi-kinase profile spans both cytoplasmic tyrosine kinases (Src) and receptor tyrosine kinases (EGFR, VEGFR-2) as well as the MAPK pathway (B-Raf) .
| Evidence Dimension | Kinase target panel breadth |
|---|---|
| Target Compound Data | Reported activity against Src, B-Raf, EGFRs, VEGFR-2 (no IC50 values publicly available for direct comparison) |
| Comparator Or Baseline | 4-(4-fluorophenyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS 955966-80-0): IC50 (CDK2) = 0.12 µM, IC50 (JAK3) = 0.34 µM; MCF7 cytotoxicity IC50 ≈ 12.50 µM |
| Quantified Difference | Qualitative difference in target class engagement: the 2-pyridinyl-substituted compound targets receptor and non-receptor tyrosine kinases plus a serine/threonine kinase (B-Raf); the bis-fluorophenyl analog targets cell cycle CDKs and JAK-STAT pathway kinases |
| Conditions | Enzymatic kinase inhibition assays; MCF7 breast cancer cell viability assay |
Why This Matters
For screening cascades aimed at multi-kinase polypharmacology in oncology, the target compound offers a broader initial hit profile spanning four mechanistically distinct kinase targets, reducing the number of compounds required for panel screening compared to single-pathway analogs.
